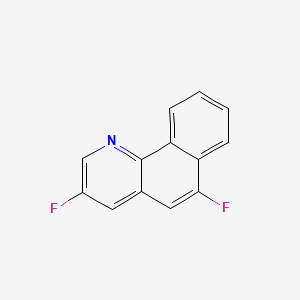
3,6-Difluorobenzo(h)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Difluorobenzo(h)quinoline is a fluorinated derivative of benzo(h)quinoline, a heterocyclic aromatic compound
Métodos De Preparación
The synthesis of 3,6-Difluorobenzo(h)quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,6-difluoroaniline with suitable reagents can lead to the formation of the desired quinoline derivative. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
3,6-Difluorobenzo(h)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring into partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
Aplicaciones Científicas De Investigación
3,6-Difluorobenzo(h)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorescent probes and imaging agents.
Medicine: Fluorinated quinolines, including this compound, are investigated for their potential as antibacterial and antiviral agents.
Industry: The compound finds applications in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of 3,6-Difluorobenzo(h)quinoline involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with its targets, thereby increasing its efficacy .
Comparación Con Compuestos Similares
3,6-Difluorobenzo(h)quinoline can be compared with other fluorinated quinolines, such as:
- 3-Fluoroquinoline
- 5-Fluoroquinoline
- 7-Fluoroquinoline
These compounds share similar structural features but differ in the position and number of fluorine atoms. The unique positioning of fluorine atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications .
Propiedades
Número CAS |
163275-62-5 |
|---|---|
Fórmula molecular |
C13H7F2N |
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
3,6-difluorobenzo[h]quinoline |
InChI |
InChI=1S/C13H7F2N/c14-9-5-8-6-12(15)10-3-1-2-4-11(10)13(8)16-7-9/h1-7H |
Clave InChI |
PBWYYTUZTZCXFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC3=CC(=CN=C23)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide](/img/structure/B12552240.png)
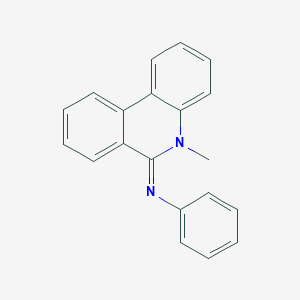
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine](/img/structure/B12552263.png)
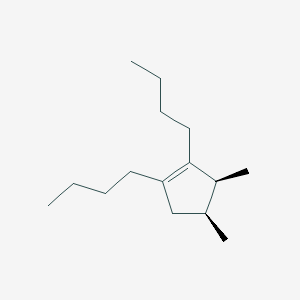
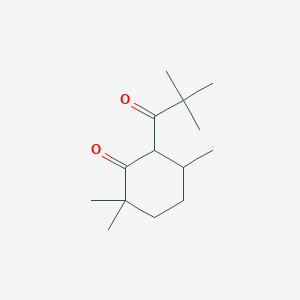
![1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole](/img/structure/B12552289.png)
![4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)-](/img/structure/B12552302.png)
![2,4-Bis{bis[4-(dimethylamino)phenyl]methyl}-3,6-dimethylphenol](/img/structure/B12552306.png)
![3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B12552310.png)

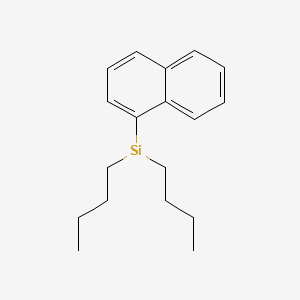
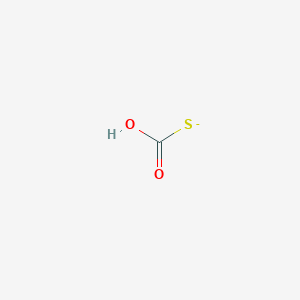
![3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol](/img/structure/B12552339.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide](/img/structure/B12552341.png)
